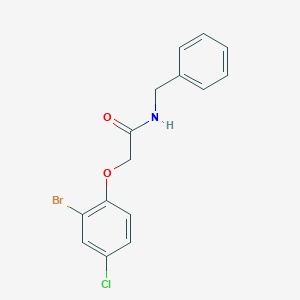
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BCPA, is a chemical compound that has been used in scientific research for its potential as a herbicide and as a tool to study the function of certain proteins in plants. BCPA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in agriculture and biotechnology.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the function of certain proteins in plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been shown to inhibit the function of the auxin efflux carrier PIN proteins, which play an important role in regulating plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide are not well characterized, but it is known to affect the growth and development of plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been shown to inhibit the growth of roots and shoots in Arabidopsis thaliana, which is consistent with its known mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in lab experiments is its relatively low cost and availability. N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is a synthetic compound that can be easily synthesized in a lab setting, which makes it a convenient tool for studying the function of certain proteins in plants. However, one limitation of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is its relatively low potency as a herbicide, which limits its use in agriculture.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of research could focus on identifying more potent analogs of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide that could be used as herbicides in agriculture. Another area of research could focus on identifying other proteins that are affected by N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, which could provide insights into the function of these proteins in plants. Additionally, research could focus on developing new applications for N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in biotechnology, such as using it as a tool to study the function of proteins in other plant species.
Métodos De Síntesis
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-bromo-4-chlorophenol with sodium hydroxide to form 2-bromo-4-chlorophenol sodium salt. This is followed by the reaction of the sodium salt with benzyl bromide to form N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used extensively in scientific research as a tool to study the function of certain proteins in plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used to study the function of the auxin efflux carrier PIN proteins in Arabidopsis thaliana, a model plant species. N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has also been used as a herbicide in agriculture, although its use in this context has been limited due to its relatively low potency.
Propiedades
Nombre del producto |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
|---|---|
Fórmula molecular |
C15H13BrClNO2 |
Peso molecular |
354.62 g/mol |
Nombre IUPAC |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13BrClNO2/c16-13-8-12(17)6-7-14(13)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Clave InChI |
QHEQDXXQNBSOAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)



![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)




![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

